molecular formula C20H15F3O3S B13822941 Methanesulfonic acid, trifluoro-, triphenylmethyl ester CAS No. 115726-23-3

Methanesulfonic acid, trifluoro-, triphenylmethyl ester

Cat. No.: B13822941
CAS No.: 115726-23-3
M. Wt: 392.4 g/mol
InChI Key: PLICTRYCJYQADS-UHFFFAOYSA-N
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Description

Trityl trifluoromethanesulfonate, also known as tritylium trifluoromethanesulfonate, is an organic compound with the molecular formula (C₆H₅)₃C(CF₃SO₃). It is a derivative of trityl cation and trifluoromethanesulfonic acid. This compound is known for its utility in organic synthesis, particularly as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trityl trifluoromethanesulfonate can be synthesized through the reaction of trityl chloride with trifluoromethanesulfonic acid. The reaction typically occurs in an anhydrous environment to prevent hydrolysis. The general reaction is as follows:

(C6H5)3CCl+CF3SO3H(C6H5)3C(CF3SO3)+HCl(C₆H₅)₃CCl + CF₃SO₃H \rightarrow (C₆H₅)₃C(CF₃SO₃) + HCl (C6​H5​)3​CCl+CF3​SO3​H→(C6​H5​)3​C(CF3​SO3​)+HCl

The reaction is usually carried out at low temperatures to control the exothermic nature of the process.

Industrial Production Methods: In industrial settings, the production of trityl trifluoromethanesulfonate involves large-scale reactors with precise temperature and pressure controls. The use of anhydrous solvents and inert atmospheres is crucial to maintain the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions: Trityl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It acts as a strong electrophile in nucleophilic substitution reactions.

    Catalytic Reactions: It is used as a catalyst in aldol reactions, Diels-Alder reactions, and other organic transformations.

Common Reagents and Conditions:

    Nucleophiles: Such as alcohols, amines, and thiols.

    Solvents: Anhydrous solvents like dichloromethane and acetonitrile.

    Temperature: Reactions are often conducted at low to moderate temperatures to control the reaction rate.

Major Products: The major products formed depend on the specific nucleophile used. For example, with alcohols, trityl ethers are formed, while with amines, trityl amines are produced.

Scientific Research Applications

Trityl trifluoromethanesulfonate has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in various organic reactions, enhancing reaction rates and yields.

    Biology: It is employed in the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of complex drug molecules.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of trityl trifluoromethanesulfonate involves the generation of a highly reactive trityl cation. This cation acts as a strong electrophile, facilitating various nucleophilic substitution reactions. The trifluoromethanesulfonate group stabilizes the trityl cation through resonance and inductive effects, enhancing its reactivity.

Comparison with Similar Compounds

    Trityl Chloride: Similar in structure but less reactive due to the absence of the trifluoromethanesulfonate group.

    Trifluoromethanesulfonic Acid: A strong acid used in similar catalytic applications but lacks the trityl cation component.

    Trityl Bromide: Another trityl derivative with different reactivity profiles.

Uniqueness: Trityl trifluoromethanesulfonate is unique due to its combination of a highly reactive trityl cation and a stabilizing trifluoromethanesulfonate group. This combination makes it a powerful catalyst and reagent in organic synthesis, offering advantages in terms of reaction rates and selectivity.

Properties

IUPAC Name

trityl trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3O3S/c21-20(22,23)27(24,25)26-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLICTRYCJYQADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448245
Record name Methanesulfonic acid, trifluoro-, triphenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115726-23-3
Record name Methanesulfonic acid, trifluoro-, triphenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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